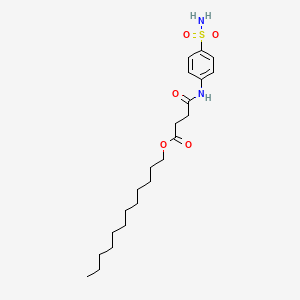
Dodecyl 4-oxo-4-(4-sulfamoylanilino)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyl 4-oxo-4-(4-sulfamoylanilino)butanoate is a synthetic organic compound with the molecular formula C22H36N2O5S It is characterized by the presence of a dodecyl ester group, a 4-oxo-4-(4-sulfamoylanilino)butanoate moiety, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 4-oxo-4-(4-sulfamoylanilino)butanoate typically involves the esterification of 4-oxo-4-(4-sulfamoylanilino)butanoic acid with dodecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can further optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Dodecyl 4-oxo-4-(4-sulfamoylanilino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted sulfonamide derivatives.
Aplicaciones Científicas De Investigación
Dodecyl 4-oxo-4-(4-sulfamoylanilino)butanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dodecyl 4-oxo-4-(4-sulfamoylanilino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt biological pathways and exert therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- Azanium, 4-oxo-4-(4-sulfamoylanilino)butanoate
- 2-Hydroxyethylazanium, 4-oxo-4-(4-sulfamoylanilino)butanoate
- Bis(hydroxymethyl)azanium, 4-oxo-4-(4-sulfamoylanilino)butanoate
- Diethyl(2-hydroxyethyl)azanium, 4-oxo-4-(4-sulfamoylanilino)butanoate
- 4-Oxo-4-(4-sulfamoylanilino)butanoate, piperidin-1-ium
Uniqueness
Dodecyl 4-oxo-4-(4-sulfamoylanilino)butanoate is unique due to its specific ester and sulfonamide groups, which confer distinct chemical and biological properties. Its long dodecyl chain enhances its lipophilicity, making it more suitable for applications involving lipid membranes or hydrophobic environments .
Propiedades
Número CAS |
163300-38-7 |
|---|---|
Fórmula molecular |
C22H36N2O5S |
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
dodecyl 4-oxo-4-(4-sulfamoylanilino)butanoate |
InChI |
InChI=1S/C22H36N2O5S/c1-2-3-4-5-6-7-8-9-10-11-18-29-22(26)17-16-21(25)24-19-12-14-20(15-13-19)30(23,27)28/h12-15H,2-11,16-18H2,1H3,(H,24,25)(H2,23,27,28) |
Clave InChI |
UBLVRQNTRDRPBZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


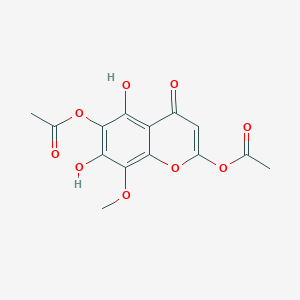
silane](/img/structure/B14276854.png)
![4-Cyanophenyl 4-{3-[(but-3-enoyl)oxy]propoxy}benzoate](/img/structure/B14276866.png)
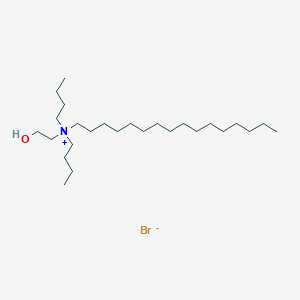

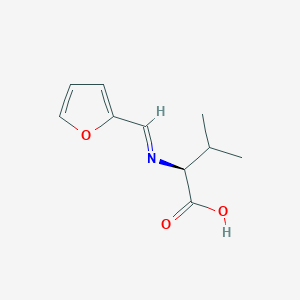
![tert-butyl (1S,6S)-2-[(E)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B14276892.png)
![3-[Bis(3-methylbutyl)amino]phenol](/img/structure/B14276895.png)
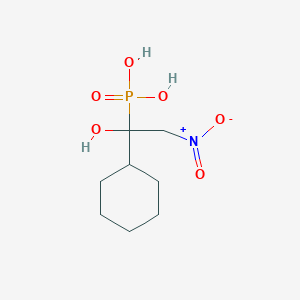
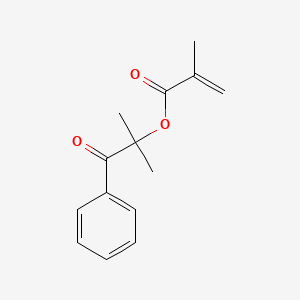

![2-[(2-Hydroxypropyl)(phenyl)amino]propan-1-ol](/img/structure/B14276920.png)
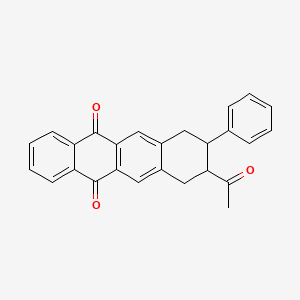
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(2-phenylethyl)-, ethyl ester](/img/structure/B14276934.png)
